molecular formula C19H18FN3O3 B2710360 1-(4-Acetylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894030-20-7

1-(4-Acetylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2710360
CAS No.: 894030-20-7
M. Wt: 355.369
InChI Key: YLNPDKXTYJMPPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TrkA’s Role in Malignant Transformation

Tropomyosin receptor kinase A (TrkA), encoded by the NTRK1 gene, functions as a high-affinity receptor for nerve growth factor (NGF). In physiological contexts, TrkA regulates neuronal differentiation and survival through ligand-dependent activation of Ras/MAPK and PI3K/Akt signaling cascades. However, oncogenic alterations—such as gene fusions, point mutations, or alternative splicing—convert TrkA into a constitutive driver of tumorigenesis. For example, the TrkAIII splice variant, which lacks exons 6, 7, and 9, exhibits spontaneous ligand-independent activation and associates with advanced neuroblastoma, metastatic progression, and poor prognosis.

TrkA fusion proteins, generated through chromosomal rearrangements such as TPM3-NTRK1, result in kinase domain dimerization and sustained downstream signaling. These fusions occur in 3.3% of lung adenocarcinomas and subsets of colorectal, glioblastoma, and papillary thyroid cancers. Mechanistically, aberrant TrkA activation promotes hallmarks of cancer, including:

  • Uncontrolled proliferation via MAPK-mediated transcriptional upregulation of cyclin D1
  • Metastatic dissemination through PI3K/Akt-dependent suppression of pro-apoptotic BAD and epithelial-mesenchymal transition (EMT)
  • Therapy resistance by reinforcing DNA repair pathways and anti-apoptotic Bcl-2 family proteins

The clinical success of first-generation Trk inhibitors like larotrectinib, which induces tumor regression in 75% of NTRK-fusion-positive patients, validates TrkA as a therapeutic target. However, acquired resistance mutations (e.g., NTRK1 G595R) necessitate next-generation inhibitors with enhanced selectivity and brain permeability.

Properties

IUPAC Name

1-(4-acetylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3/c1-12(24)13-5-7-15(8-6-13)21-19(26)22-16-10-18(25)23(11-16)17-4-2-3-14(20)9-17/h2-9,16H,10-11H2,1H3,(H2,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNPDKXTYJMPPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Acetylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic compound with potential pharmacological applications, particularly as an agonist for the formyl peptide receptor-like 1 (FPRL1). This receptor is implicated in various biological processes, including inflammation and immune response. The compound's structure suggests it may exhibit significant biological activity, warranting a detailed exploration of its effects and mechanisms.

Chemical Structure

The chemical formula of the compound is C17H18FN3O2C_{17}H_{18}FN_{3}O_{2}, with a molecular weight of approximately 315.35 g/mol. Below is a representation of its structural components:

ComponentDescription
AcetylphenylA phenyl ring substituted with an acetyl group
FluorophenylA phenyl ring with a fluorine atom
PyrrolidinA five-membered ring containing nitrogen
UreaA functional group containing carbon, oxygen, and nitrogen

The primary mechanism of action for this compound involves its role as an FPRL1 agonist . Agonists of FPRL1 have been shown to modulate inflammatory responses by promoting calcium mobilization and influencing chemotactic factor release, which can lead to reduced inflammation in various models .

Anti-inflammatory Effects

Research indicates that compounds acting on FPRL1 can exhibit anti-inflammatory properties . For instance, studies have demonstrated that FPRL1 agonists can inhibit intestinal and airway inflammation, as well as reduce symptoms in septicemia and cancer models . The specific compound under consideration has shown promise in these areas, suggesting potential therapeutic applications in treating inflammatory diseases.

Case Studies

Several studies have explored the biological effects of similar compounds:

  • Study on Melanocortin Receptor Agonists : A related piperazine urea compound demonstrated selective agonism at the melanocortin subtype-4 receptor, showing efficacy in anti-obesity models without affecting erectile function . This highlights the potential for selective pharmacological effects based on structural modifications.
  • Inflammation Models : In models of bleomycin-induced lung inflammation, non-peptide low-molecular weight compounds similar to our target compound inhibited inflammatory responses effectively, suggesting that structural analogs may provide insight into the mechanisms at play .

Pharmacological Potential

The pharmacological implications of this compound extend beyond inflammation. Given the receptor's involvement in various diseases—including chronic airway diseases, cancer, and neuroinflammation—this compound could be pivotal in developing new therapies for these conditions .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs.
  • Heterocyclic Modifications : Compound 8a incorporates a chloromethyl thiazolyl group, which could enhance interactions with hydrophobic pockets in proteins, a feature absent in the acetylphenyl analog .
  • Synthetic Efficiency: Cyano-substituted derivatives (e.g., 6a) achieve higher yields (~87%) compared to thiazole-containing analogs (~50%), suggesting steric or electronic challenges in the latter’s synthesis .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(4-acetylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves coupling reactions between isocyanate intermediates and amine-containing pyrrolidinone derivatives. For example:
  • Step 1 : Synthesis of 1-(3-fluorophenyl)-5-oxopyrrolidin-3-amine via reductive amination or nucleophilic substitution of a pre-functionalized pyrrolidinone .

  • Step 2 : Reaction with 4-acetylphenyl isocyanate in an inert solvent (e.g., dichloromethane or THF) under reflux, with a base (e.g., triethylamine) to neutralize HCl byproducts .

  • Optimization : Catalyst screening (e.g., cellulose sulfuric acid for Michael adduct formation ), solvent polarity adjustments, and temperature control (60–100°C) to improve yields. Purification via column chromatography or recrystallization ensures high purity.

    • Data Table : Example Reaction Conditions and Yields
StepReactantsCatalyst/SolventTemp (°C)Yield (%)Reference
13-Fluorophenyl derivative + pyrrolidinoneNone/EtOH8085–91
24-Acetylphenyl isocyanate + pyrrolidin-3-amineTriethylamine/DCM2578–88

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • FT-IR : Confirms urea C=O stretching (~1640–1680 cm⁻¹) and acetyl C=O (~1700 cm⁻¹) .
  • NMR :
  • ¹H NMR : Resonances for acetyl protons (~2.6 ppm, singlet), fluorophenyl aromatic protons (7.0–7.5 ppm), and pyrrolidinone NH (~8.2 ppm) .
  • ¹³C NMR : Peaks for carbonyl carbons (urea: ~155 ppm; pyrrolidinone: ~175 ppm) .
  • HPLC-MS : Validates molecular weight (theoretical: ~381.4 g/mol) and purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound, particularly in kinase inhibition assays?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration, pH) or cellular context. Strategies include:
  • Dose-Response Curves : Establish IC₅₀ values across multiple replicates .

  • Kinase Panel Screening : Test against related kinases (e.g., TRKA, TRKB) to assess selectivity .

  • Structural Analysis : Compare X-ray crystallography data (e.g., urea moiety conformation ) with computational docking models to identify binding mode variations.

  • Control Compounds : Use reference inhibitors (e.g., vigabatrin for GABA-transaminase ) to validate assay reliability.

    • Data Table : Example Biological Activity Profile
Assay TypeTargetIC₅₀ (µM)Reference
In vitroGABA-transaminase5.2
KinaseTRKA0.15

Q. What experimental approaches are suitable for studying the conformational stability of the urea moiety under physiological conditions?

  • Methodological Answer :
  • X-ray Crystallography : Resolve solid-state conformation (e.g., planar vs. twisted urea geometry ).
  • Dynamic NMR : Monitor NH proton exchange rates in D₂O to assess hydrogen bonding stability .
  • Molecular Dynamics (MD) Simulations : Simulate solvated environments (e.g., water, lipid membranes) to predict flexibility and interactions with biological targets .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced target engagement?

  • Methodological Answer :
  • Core Modifications : Introduce substituents to the acetylphenyl group (e.g., halogens for lipophilicity) or fluorophenyl ring (e.g., meta-substitution for steric effects) .
  • Bioisosteric Replacement : Replace urea with thiourea or carbamate to modulate hydrogen-bonding capacity .
  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., microsomal assays) and permeability (Caco-2 models) to prioritize derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.